ネビカボン

概要

説明

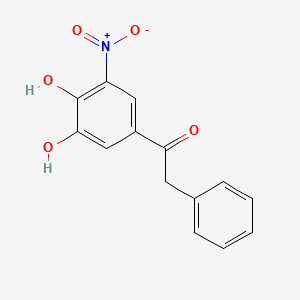

Nebicapone, also known as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenylethanone, is a catechol-O-methyltransferase (COMT) inhibitor. It is primarily investigated for its potential use as an adjunct therapy in the treatment of Parkinson’s disease. By inhibiting the COMT enzyme, Nebicapone helps to increase the bioavailability of levodopa, a common medication used to manage Parkinson’s disease symptoms .

科学的研究の応用

Efficacy in Parkinson's Disease

-

Randomized Controlled Trials :

- A pivotal study demonstrated that nebicapone at a dosage of 150 mg significantly reduced "Off" time in PD patients compared to placebo and entacapone. The mean reduction was 106 minutes over eight weeks, indicating its efficacy in managing motor fluctuations associated with PD .

- Lower doses (50 mg and 100 mg) did not show statistically significant results compared to placebo .

- Safety Profile :

- Comparison with Other COMT Inhibitors :

Summary of Clinical Trials

Case Studies and Observations

- Case Study Analysis :

- Long-term Use Considerations :

作用機序

Target of Action

Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, Nebicapone increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .

Mode of Action

Nebicapone acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .

Biochemical Pathways

The primary metabolic pathways of Nebicapone in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .

Pharmacokinetics

The pharmacokinetics of Nebicapone involve absorption, distribution, metabolism, and excretion (ADME). It is known that Nebicapone is mainly metabolized by glucuronidation

Result of Action

The molecular and cellular effects of Nebicapone’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .

Action Environment

The action, efficacy, and stability of Nebicapone can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of Nebicapone. As an example, Nebicapone has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when Nebicapone is used in combination with other medications .

生化学分析

Biochemical Properties

Nebicapone interacts with the enzyme catechol-O-methyltransferase (COMT), inhibiting its activity . This inhibition leads to a decrease in the methylation of levodopa, a critical therapeutic agent for Parkinson’s disease, thereby increasing its bioavailability .

Cellular Effects

In cellular processes, Nebicapone has been shown to effectively inhibit COMT and increase levodopa exposure . This results in an improved motor response in Parkinson’s disease patients .

Molecular Mechanism

Nebicapone exerts its effects at the molecular level by inhibiting the COMT enzyme . This inhibition prevents the methylation of levodopa, thereby increasing its systemic exposure and therapeutic effect .

Temporal Effects in Laboratory Settings

The effects of Nebicapone have been studied over time in laboratory settings. It has been observed that Nebicapone significantly decreases COMT activity, increases systemic exposure to levodopa, and improves motor response .

Metabolic Pathways

Nebicapone is primarily metabolized through glucuronidation and methylation . The glucuronidation process is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 showing the highest specific activity .

Transport and Distribution

It is known that Nebicapone is primarily metabolized in the liver .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nebicapone involves several steps, starting from commercially available starting materials. The key steps include:

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

Condensation: The formation of the ethanone moiety through a condensation reaction.

Industrial Production Methods: Industrial production of Nebicapone typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Types of Reactions:

Oxidation: Nebicapone can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The nitro group in Nebicapone can be reduced to an amine group under specific conditions.

Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Halogenated derivatives of Nebicapone

類似化合物との比較

- Entacapone

- Tolcapone

- Opicapone

Comparison:

- Entacapone: Similar to Nebicapone, Entacapone is a COMT inhibitor used in Parkinson’s disease treatment. Nebicapone has shown different pharmacokinetic properties, potentially offering a longer duration of action.

- Tolcapone: Another COMT inhibitor, Tolcapone, has a higher risk of hepatotoxicity compared to Nebicapone, making Nebicapone a potentially safer alternative.

- Opicapone: Opicapone is a newer COMT inhibitor with a longer half-life than Nebicapone, allowing for once-daily dosing. Nebicapone’s unique chemical structure may offer different therapeutic benefits .

Nebicapone’s unique properties and potential therapeutic benefits make it a promising compound in the treatment of Parkinson’s disease and other neurological disorders.

生物活性

Nebicapone is a novel reversible catechol-O-methyltransferase (COMT) inhibitor primarily developed for the management of motor fluctuations in patients with Parkinson’s disease (PD). This article delves into its biological activity, pharmacokinetics, and clinical efficacy, supported by data from various studies.

Nebicapone operates by inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa, a precursor to dopamine. By reducing the breakdown of levodopa, nebicapone enhances its bioavailability and prolongs its therapeutic effects. This mechanism is crucial for improving motor function in PD patients who experience "wearing-off" phenomena.

Pharmacokinetics

The pharmacokinetic profile of nebicapone has been characterized through several clinical trials. Notably, a study involving 19 patients demonstrated that nebicapone significantly increased the area under the plasma concentration-time curve (AUC) for levodopa:

| Treatment | Increase in AUC (%) | Decrease in 3-O-methyldopa AUC (%) |

|---|---|---|

| 75 mg Nebicapone | 28.1 | 59.2 |

| 150 mg Nebicapone | 48.4 | 70.8 |

| 200 mg Entacapone | 33.3 | 59.1 |

These results indicate that nebicapone not only enhances levodopa levels but also effectively reduces its metabolite, 3-O-methyldopa, which competes with levodopa for transport across the blood-brain barrier .

Clinical Efficacy

A pivotal multicenter trial evaluated the efficacy of nebicapone in comparison to entacapone and placebo over an 8-week period. The study enrolled 252 PD patients and assessed their "Off" time using self-reported diaries:

- Nebicapone 150 mg : Mean reduction in "Off" time was −106 minutes (95% CI: −192; −21), statistically significant compared to placebo.

- Entacapone 200 mg : Mean reduction was −81 minutes (95% CI: −142; −19).

- Nebicapone 50 mg and 100 mg : No significant reduction in "Off" time was observed .

Safety Profile

While nebicapone demonstrated significant efficacy, safety concerns were noted, particularly regarding liver function. Clinically relevant elevations in aspartate transaminase (AST) and alanine transaminase (ALT) were observed in some patients receiving the higher dose of nebicapone (150 mg) . The overall incidence of treatment-emergent adverse events ranged from 32% to 49% , with no clear dose-response relationship identified.

Case Studies

A case study involving a patient treated with nebicapone highlighted its potential benefits and risks. The patient experienced a marked reduction in motor fluctuations and improved quality of life but also presented with elevated liver enzymes after several weeks of treatment. This necessitated careful monitoring and adjustment of therapy .

特性

IUPAC Name |

1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOLGFFTUGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181912 | |

| Record name | Nebicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274925-86-9 | |

| Record name | Nebicapone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBICAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。